(4Z)-1-(1,3-benzothiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
Overview
Description
(4Z)-1-(1,3-benzothiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole moiety, a pyrrolidine ring, and various functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(1,3-benzothiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.
Introduction of the Benzothiazole Moiety: The benzothiazole group can be introduced via a condensation reaction between a 2-aminobenzothiazole derivative and an aldehyde or ketone.
Functional Group Modifications: The hydroxy(phenyl)methylidene and methoxyphenyl groups are introduced through subsequent reactions, such as aldol condensation and etherification.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(1,3-benzothiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms, such as converting ketones to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-1-(1,3-benzothiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound is investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, including its ability to interact with specific biological targets and pathways.
Industry
In the industrial sector, the compound may be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of (4Z)-1-(1,3-benzothiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can modulate the activity of the targets and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
(4Z)-1-(1,3-benzothiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione: Similar structure but lacks the methoxy group.
(4Z)-1-(1,3-benzothiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione: Similar structure with the methoxy group at a different position.
Uniqueness
The uniqueness of (4Z)-1-(1,3-benzothiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4Z)-1-(1,3-benzothiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4S/c1-31-17-11-7-10-16(14-17)21-20(22(28)15-8-3-2-4-9-15)23(29)24(30)27(21)25-26-18-12-5-6-13-19(18)32-25/h2-14,21,28H,1H3/b22-20- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIWMDLFADBYSP-XDOYNYLZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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